molecular formula C7H6F2O3S B13074974 2,2-Difluoro-2-(5-methoxythiophen-2-yl)acetic acid

2,2-Difluoro-2-(5-methoxythiophen-2-yl)acetic acid

Cat. No.: B13074974
M. Wt: 208.18 g/mol
InChI Key: HIVIUBWVMBHDFD-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(5-methoxythiophen-2-yl)acetic acid is a synthetic organic compound with the molecular formula C7H6F2O3S and a molecular weight of 208.18 g/mol This compound features a thiophene ring substituted with a methoxy group and a difluoroacetic acid moiety

Preparation Methods

The synthesis of 2,2-Difluoro-2-(5-methoxythiophen-2-yl)acetic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary, but the general approach involves coupling a suitable thiophene derivative with a difluoroacetic acid precursor.

Chemical Reactions Analysis

2,2-Difluoro-2-(5-methoxythiophen-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the difluoroacetic acid moiety to other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2-Difluoro-2-(5-methoxythiophen-2-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(5-methoxythiophen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The thiophene ring and difluoroacetic acid moiety contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways. Detailed studies on its exact mechanism of action are still ongoing, and further research is needed to fully elucidate its effects .

Comparison with Similar Compounds

2,2-Difluoro-2-(5-methoxythiophen-2-yl)acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H6F2O3S

Molecular Weight

208.18 g/mol

IUPAC Name

2,2-difluoro-2-(5-methoxythiophen-2-yl)acetic acid

InChI

InChI=1S/C7H6F2O3S/c1-12-5-3-2-4(13-5)7(8,9)6(10)11/h2-3H,1H3,(H,10,11)

InChI Key

HIVIUBWVMBHDFD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(S1)C(C(=O)O)(F)F

Origin of Product

United States

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